3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromen-2-one core, which is a common structural motif in many biologically active molecules, coupled with a piperazine ring substituted with a fluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the chromen-2-one using methyl iodide and a base like potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one derivative with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives where the carbonyl group is reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The chromen-2-one core is crucial for its biological activity, potentially interacting with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
- 3-(4-(2-bromophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one imparts unique electronic properties, enhancing its binding affinity and specificity compared to its chloro- and bromo- analogs. This makes it particularly valuable in receptor binding studies and pharmacological research.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-15-6-7-19-14(12-15)13-16(21(26)28-19)20(25)24-10-8-23(9-11-24)18-5-3-2-4-17(18)22/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPKJWCZFZXYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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